molecular formula C15H28N2O4 B2539561 Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate CAS No. 939964-15-5

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Cat. No.: B2539561
CAS No.: 939964-15-5
M. Wt: 300.399
InChI Key: HCTPTLWFFCKYLO-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its diazepane ring structure, which is substituted with tert-butyl groups and dicarboxylate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate typically involves the reaction of diazepane derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in the formation of new substituted derivatives .

Scientific Research Applications

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The diazepane ring structure allows it to bind to active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and dicarboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

ditert-butyl diazepane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPTLWFFCKYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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